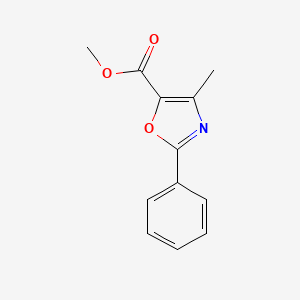![molecular formula C10H9NS2 B1307199 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole CAS No. 352524-37-9](/img/structure/B1307199.png)
2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole is a chemical compound with the molecular formula C10H9NS2 and a molecular weight of 207.32 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NS2/c1-2-4-8-7(3-1)9-10(11-8)13-6-5-12-9/h1-4,11H,5-6H2 . This indicates the connectivity and hydrogen count of its atoms.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 207.32 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Palladium-Catalyzed Reductive Cyclizations : 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole is synthesized through palladium-catalyzed reductive cyclizations, emphasizing the complexity and selectivity of these chemical reactions (Ansari et al., 2016).
Synthesis of Pyrimido[5,4-b]indole Derivatives : The compound plays a role in the formation of pyrimido[5,4-b]indole derivatives, showcasing its utility in generating complex heterocyclic structures (Shestakov et al., 2009).
Regioselectivity in Cyclization Reactions : this compound exhibits specific regioselectivity in cyclization reactions, a crucial aspect for synthesizing various heterocyclic compounds (Vasˈkevich et al., 2011).
Pharmaceutical Applications
Anti-tumor Properties : The compound is a precursor in the synthesis of derivatives that possess potential anti-tumor properties, highlighting its significance in medicinal chemistry (Girgis, 2009).
Inhibitors of Protein Kinases : Derivatives of this compound show activity against human protein kinases, underlining their potential in designing inhibitors for therapeutic purposes (Danilenko et al., 2008).
Photoluminescent Properties : The compound participates in reactions leading to products with strong photoluminescence, indicating its potential in materials science and optoelectronic applications (Ding et al., 2017).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous substances. The interaction with cytochrome P450 enzymes can lead to the modulation of their activity, affecting the metabolic pathways they regulate. Additionally, this compound has been found to bind to certain proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby affecting the synthesis of proteins involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under specific conditions, but it can undergo degradation when exposed to certain environmental factors such as light and temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing cellular responses and improving metabolic functions. At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For instance, this compound has been shown to affect the metabolism of lipids and carbohydrates by interacting with enzymes involved in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Propriétés
IUPAC Name |
3,5-dihydro-2H-[1,4]dithiino[2,3-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS2/c1-2-4-8-7(3-1)9-10(11-8)13-6-5-12-9/h1-4,11H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQFLCQBDYMBJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395188 |
Source


|
| Record name | 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352524-37-9 |
Source


|
| Record name | 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

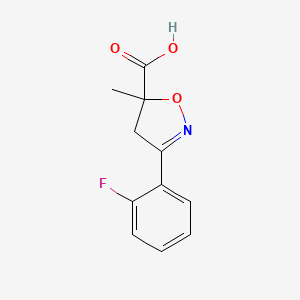
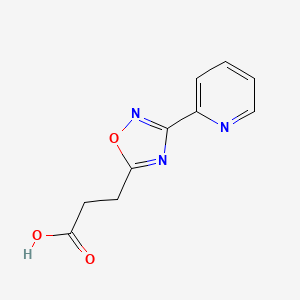
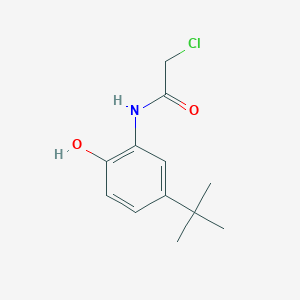



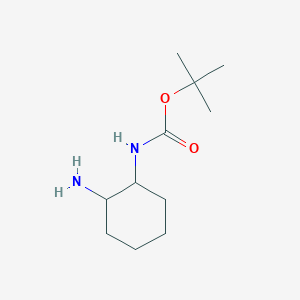
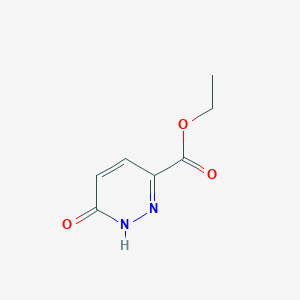
![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1307167.png)


